

Technical Support Center: Enhancing the Bioavailability of Azepane-Based Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Piperidin-4-ylethyl)azepane

Cat. No.: B1275968

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for the common challenges encountered when working to enhance the oral bioavailability of azepane-based compounds. The azepane ring is a valuable scaffold in medicinal chemistry, but its derivatives can present significant drug delivery hurdles.^[1] This resource is designed to provide not only solutions but also the scientific rationale behind them.

Section 1: Foundational FAQs - Understanding the Core Problem

Question: Why do many of my azepane-based compounds exhibit low oral bioavailability?

Answer: The low oral bioavailability of azepane-based compounds typically stems from a combination of two major factors rooted in their physicochemical properties:

- Poor Aqueous Solubility: Many azepane derivatives are lipophilic (high LogP) and may possess a stable crystalline lattice structure. This combination leads to a low dissolution rate in the gastrointestinal (GI) fluids. Before a drug can be absorbed, it must first be dissolved. If dissolution is slow, the compound may be excreted before it has a chance to be absorbed, leading to poor bioavailability.^{[2][3]} This is a classic challenge for compounds falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and IV (low solubility, low permeability).^{[4][5]}

- Low Intestinal Permeability: Even if the compound dissolves, it must still cross the intestinal epithelium to enter systemic circulation. The azepane structure can contribute to properties that hinder this process:
 - Efflux Transporter Substrate: The basic amine group in the azepane ring makes these compounds potential substrates for efflux transporters like P-glycoprotein (P-gp).^[6] These transporters act as cellular "pumps," actively removing the drug from intestinal cells and pumping it back into the GI lumen, thus reducing net absorption.^{[7][8]}
 - High Molecular Weight & Polarity: Depending on the substitutions, some azepane derivatives can have a high molecular weight or a large polar surface area, which are physical barriers to passive diffusion across the lipid-rich cell membranes of the gut wall.

A thorough physicochemical characterization is the first critical step. Understanding whether your primary challenge is solubility-limited or permeability-limited absorption is essential for selecting the right enhancement strategy.^[9]

Section 2: Formulation Strategies & Troubleshooting

This section details common formulation approaches to overcome solubility limitations.

Question: My azepane compound is a BCS Class II candidate with very low aqueous solubility. Where should I start?

Answer: For a BCS Class II compound, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract.^[10] An excellent starting point is to develop an Amorphous Solid Dispersion (ASD).

Causality: Crystalline materials require significant energy (lattice energy) to be broken down before they can dissolve. By converting the drug to its high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you eliminate this energy barrier.^{[11][12]} When the formulation reaches the GI tract, the polymer dissolves, releasing the drug in a supersaturated state, which provides a large concentration gradient that drives absorption.^[2]
^[12]

Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

Problem: My ASD shows good initial dissolution in vitro, but the drug quickly crashes out or recrystallizes.

Explanation: This is a common failure mode for ASDs. The supersaturated state is thermodynamically unstable, and the drug will try to return to its low-energy, stable crystalline form.[\[12\]](#) The polymer's role is not only to create the amorphous state but also to inhibit this recrystallization in solution.[\[9\]](#)

Troubleshooting Protocol:

- Re-evaluate Polymer Choice: The interaction between the drug and the polymer is critical.
 - Action: Screen polymers with different functional groups that can form strong intermolecular interactions (e.g., hydrogen bonds) with your azepane compound. For a basic amine, polymers with acidic functional groups like Hypromellose Acetate Succinate (HPMCAS) are often excellent choices.
 - Validation: Use Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility. A single glass transition temperature (Tg) indicates good miscibility.
- Increase Polymer-to-Drug Ratio:
 - Action: Prepare new ASDs with a higher proportion of polymer (e.g., increase from 1:2 drug:polymer to 1:3 or 1:4). This provides more polymer molecules to sterically hinder the drug molecules from aligning and crystallizing.
 - Validation: Perform in vitro dissolution testing under non-sink conditions. A successful formulation will maintain a high degree of supersaturation for an extended period (e.g., >90 minutes).[\[13\]](#)
- Incorporate a Surfactant:
 - Action: Add a small percentage (1-5%) of a surfactant (e.g., Poloxamer 188, Vitamin E TPGS) to the formulation. Surfactants can help stabilize the drug in solution by forming

micelles and can also inhibit nucleation.

- Validation: Compare the dissolution profiles of the surfactant-containing ASD against the original formulation.

Question: My compound is highly lipophilic ($\text{LogP} > 4$). Are there alternatives to ASDs?

Answer: Yes, for highly lipophilic compounds, Lipid-Based Formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent and often preferred strategy.[\[14\]](#) [\[15\]](#)

Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[\[16\]](#) When this mixture is administered orally and comes into contact with GI fluids, it spontaneously forms a fine oil-in-water emulsion (or microemulsion).[\[14\]](#)[\[17\]](#) This process presents the drug to the intestinal wall in a solubilized state within tiny lipid droplets, providing a massive surface area for absorption.[\[14\]](#) Furthermore, these systems can stimulate lymphatic transport, which bypasses the liver's first-pass metabolism—a significant advantage for drugs that are heavily metabolized.[\[15\]](#)

Troubleshooting Guide: Self-Emulsifying Drug Delivery Systems (SEDDS)

Problem: My SEDDS formulation looks good initially, but it performs poorly in vivo, showing high variability.

Explanation: The in vivo performance of a SEDDS depends on the stability and droplet size of the emulsion it forms upon dilution in the gut.[\[16\]](#) Inconsistent emulsification can lead to erratic absorption and high inter-subject variability.

Troubleshooting Protocol:

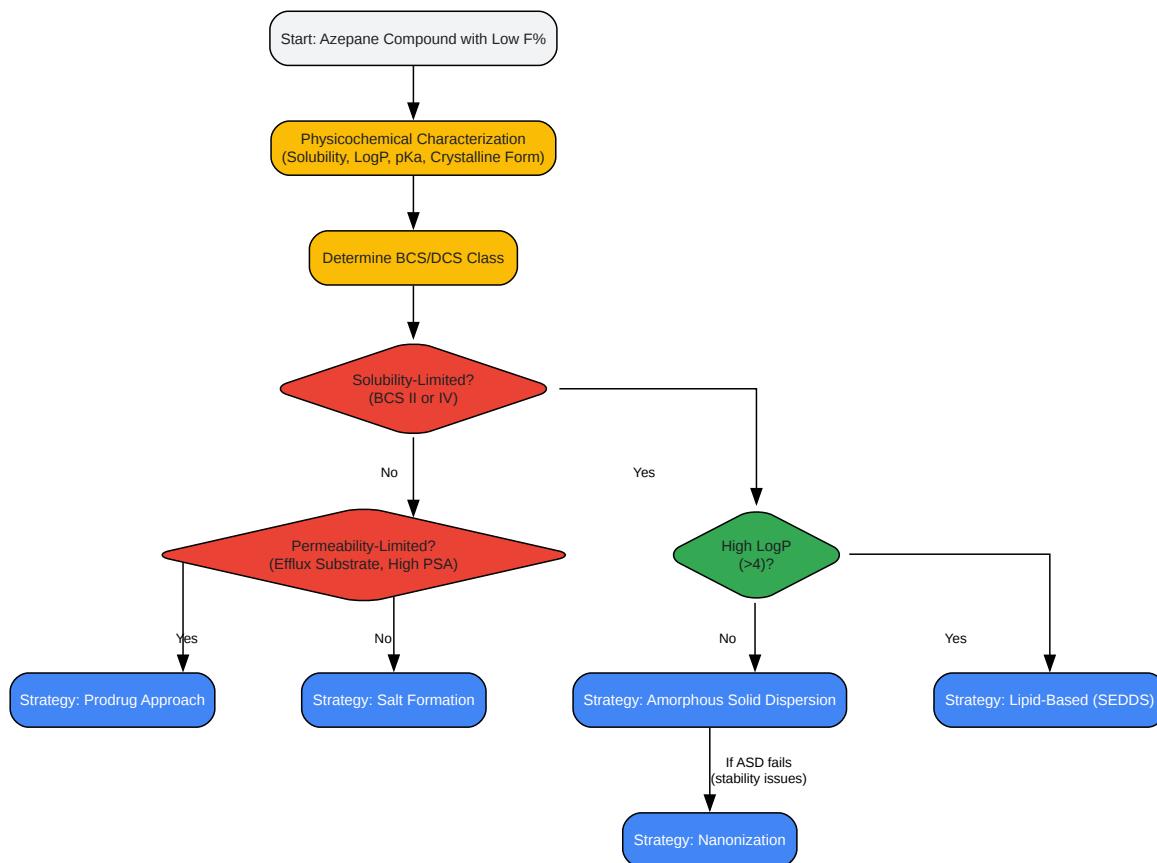
- Characterize the Emulsion Droplet Size:
 - Action: Use a dynamic light scattering (DLS) instrument to measure the globule size of the emulsion formed when you dilute the SEDDS in simulated gastric and intestinal fluids.

- Validation: Aim for a mean droplet size of <200 nm for efficient absorption. Large or widely distributed particle sizes suggest poor emulsification. Adjust the surfactant-to-oil ratio; a higher surfactant concentration generally leads to smaller droplets.
- Assess Formulation Stability to Digestion:
 - Action: Perform an in vitro lipolysis test. This experiment simulates the digestion of the lipid components by pancreatic enzymes. Drug precipitation during digestion is a common cause of in vivo failure.
 - Validation: Monitor the percentage of the drug that remains in the aqueous phase of the digestion medium over time. If precipitation occurs, consider using oils with longer chain fatty acids or adding co-solvents that can better maintain drug solubility as the initial lipids are broken down.
- Construct a Ternary Phase Diagram:
 - Action: Systematically prepare dozens of formulations with varying ratios of oil, surfactant, and co-solvent. For each one, visually assess its self-emulsification properties upon dilution. Map these results onto a ternary diagram.
 - Validation: This diagram will reveal the "robust" formulation region where efficient emulsification occurs. Select your final formulation from the center of this region to ensure it is resilient to minor variations.

Strategy	Mechanism of Action	Ideal for Azepane Properties	Key Advantage	Key Disadvantage
Amorphous Solid Dispersion (ASD)	Increases apparent solubility by eliminating crystal lattice energy. [11] [12]	Poorly soluble (BCS II/IV), moderate LogP, capable of H-bonding.	High drug loading possible; significant solubility enhancement. [18]	Risk of recrystallization during storage or in vivo. [9]
SEDDS / Lipid Formulations	Presents drug in a pre-dissolved, emulsified state; can enhance lymphatic uptake. [14] [16]	Highly lipophilic (high LogP), poor solubility.	Bypasses dissolution as a rate-limiting step; avoids first-pass metabolism. [15]	Lower drug loading capacity; potential for GI side effects from surfactants.
Particle Size Reduction (Nanonization)	Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation. [19] [20] [21]	Poorly soluble, high melting point (difficult for ASDs).	A well-established, purely physical modification approach.	May not be sufficient for compounds with extremely low solubility. [22] [23]

Section 3: Chemical Modification Strategies

Question: My formulation efforts are not providing a sufficient boost in bioavailability. Should I consider chemical modification?


Answer: Yes. If formulation strategies are insufficient, chemical modification via salt formation or a prodrug approach should be your next consideration.

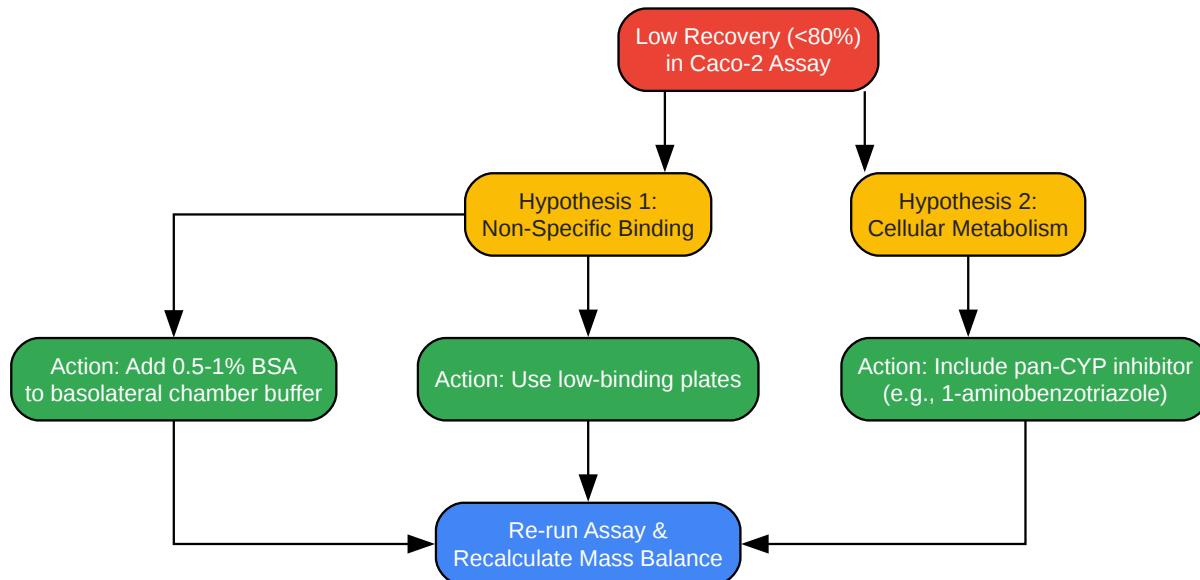
- Salt Formation: Since azepane contains a basic nitrogen, it is an ideal candidate for salt formation with an acidic counter-ion.[24]
 - Causality: Salts typically have higher aqueous solubility and faster dissolution rates than the corresponding free base.[10][25] By forming a salt, you can significantly alter the physicochemical properties of the solid form without changing the core pharmacophore. [24]
 - Protocol: Conduct a salt screening study using a variety of pharmaceutically acceptable acids (e.g., HCl, sulfate, mesylate, tartrate, maleate).[26] For each salt formed, characterize its solubility, dissolution rate, crystallinity, and hygroscopicity. A good salt form offers a significant solubility advantage without introducing stability or manufacturing problems like high hygroscopicity.[27]
- Prodrug Approach: A prodrug is a covalently modified, inactive version of the parent drug that is designed to be cleaved *in vivo* to release the active molecule.[28]
 - Causality: This is a powerful strategy for overcoming permeability issues. For an azepane-based drug that is a P-gp substrate, a prodrug can be designed to mask the structural features recognized by the transporter. For instance, creating an N-acyloxyalkyl carbamate prodrug can temporarily cap the amine, altering its properties to evade efflux and improve absorption.[29] This prodrug is then cleaved by esterase enzymes in the blood or tissues to release the parent drug.[29][30]
 - Considerations: Prodrug design is complex. The linker must be stable in the GI tract but labile enough to be cleaved efficiently post-absorption. The cleavage products must also be non-toxic.[29]

Section 4: Experimental Workflows & Troubleshooting

Workflow 1: Decision Logic for Strategy Selection

This diagram outlines a logical workflow for choosing an appropriate bioavailability enhancement strategy based on initial compound characterization.

[Click to download full resolution via product page](#)


Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Workflow 2: Troubleshooting Low Recovery in Caco-2 Permeability Assays

The Caco-2 cell monolayer assay is the gold standard for assessing intestinal permeability and identifying P-gp substrates.[31][32] A common and frustrating issue is low compound recovery.

Problem: The total amount of my azepane compound recovered from both the apical and basolateral chambers plus the cell lysate is less than 80% of what I initially added.

Explanation: Low recovery invalidates the permeability calculation (P_{app}). It suggests the compound is being lost somewhere in the system. The most common culprits for lipophilic, amine-containing compounds are non-specific binding to the plastic plateware and/or metabolism by Caco-2 enzymes.[31][33]

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low recovery in Caco-2 assays.

Detailed Protocol for Troubleshooting Low Recovery:

- Hypothesize Non-Specific Binding (NSB): Lipophilic compounds love to stick to plastic.

- Action: Modify your assay buffer. Add 0.25-1% Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber only.[\[33\]](#) BSA acts as a "carrier" protein, keeping the compound in solution and preventing it from binding to the plate. Do not add it to the apical (donor) chamber, as this can affect the unbound concentration driving permeability.
- Validation: Run the experiment again with the modified buffer. If recovery improves significantly, NSB was the primary issue.
- Hypothesize Cellular Metabolism: Caco-2 cells express some metabolic enzymes (like CYP3A4).
 - Action: If adding BSA is not sufficient, perform the assay in the presence of a broad-spectrum metabolism inhibitor. For example, co-incubate your compound with 1-aminobenzotriazole (ABT), a pan-cytochrome P450 inhibitor.
 - Validation: If recovery increases in the presence of the inhibitor, it indicates your compound was being metabolized by the cells.
- Final Check:
 - Action: Ensure your analytical method (LC-MS/MS) is not suffering from matrix effects and that your compound is stable in the assay buffer over the course of the experiment (run a buffer stability test).

By systematically addressing these common pitfalls, you can generate reliable in vitro data to guide your in vivo studies and successfully advance your azepane-based drug candidates.

References

- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. *Biomedicine & Pharmacotherapy*, 58(3), 173-182. [\[Link\]](#)
- Chen, H., Khemtong, C., & Yang, X. (2011). Nanonization strategies for poorly water-soluble drugs. *Drug Discovery Today*, 16(7-8), 354-360. [\[Link\]](#)

- Chen, H., Khemtong, C., Yang, X., Chang, X., & Gao, J. (2011). Nanonization strategies for poorly water-soluble drugs. *Drug discovery today*, 16(7-8), 354-360. [\[Link\]](#)
- Rabinow, B. E. (2004). Nanonizations for poorly soluble drugs. *Nature Reviews Drug Discovery*, 3(9), 785-796. [\[Link\]](#)
- Sha, X., Yan, G., Wu, J., Li, X., & Fang, X. (2005). Self-emulsifying drug delivery systems for improved oral delivery of lipophilic drugs. *Die Pharmazie-An International Journal of Pharmaceutical Sciences*, 60(10), 739-745. [\[Link\]](#)
- Giglio, V., & Tursi, A. (2012). Nanonization techniques to overcome poor water-solubility with drugs. *Expert opinion on drug delivery*, 9(1), 1-3. [\[Link\]](#)
- Grove, M., Müllertz, A., Nielsen, J. L., & Pedersen, G. P. (2006). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. *European Journal of Pharmaceutical Sciences*, 27(5), 456-462. [\[Link\]](#)
- Pharmaceutical Technology. (2002). Self-Emulsifying Drug Delivery Systems. *Pharmaceutical Technology*, 26(9), 66. [\[Link\]](#)
- de Oliveira, G. G. G., & de Oliveira, E. A. (2021). Nanonization techniques to overcome poor water-solubility with drugs. *Expert Opinion on Drug Delivery*, 18(10), 1389-1405. [\[Link\]](#)
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. *Advanced Drug Delivery Reviews*, 59(7), 603-616. [\[Link\]](#)
- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. *Pharmazeutische Industrie*, 72(3), 446-451. [\[Link\]](#)
- Slideshare. (n.d.). Salt selection in pharmaceutical product development. [\[Link\]](#)
- Dr. Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? [\[Link\]](#)
- Ghule, P. J., et al. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. *Journal of Drug Delivery Science and Technology*, 58, 101748. [\[Link\]](#)

- Rumondor, A. C. F., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. *Journal of Pharmaceutical Sciences*, 109(1), 14-30. [\[Link\]](#)
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. *Advanced Drug Delivery Reviews*, 59(7), 603-616. [\[Link\]](#)
- Kumar, S., et al. (2018). Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. *Journal of Drug Delivery and Therapeutics*, 8(2), 116-123. [\[Link\]](#)
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [\[Link\]](#)
- Singh, J., et al. (2024). Formulation, Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Glibenclamide for Bioavailability Enhancement in Wistar Rats. *bioRxiv*. [\[Link\]](#)
- Rautio, J., et al. (2008). Prodrugs for Amines. *Molecules*, 13(3), 519-547. [\[Link\]](#)
- ResearchGate. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [\[Link\]](#)
- Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). *American Pharmaceutical Review*. [\[Link\]](#)
- ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs. [\[Link\]](#)
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. *ISRN pharmaceuticals*, 2012. [\[Link\]](#)
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [\[Link\]](#)
- Rautio, J., et al. (2008). Prodrugs for amines. *Molecules*, 13(3), 519-547. [\[Link\]](#)

- Gaware, V. M. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. *Austin journal of analytical and pharmaceutical chemistry*, 3(2), 1049. [[Link](#)]
- ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. [[Link](#)]
- Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. *Methods in molecular biology* (Clifton, N.J.), 763, 299-312. [[Link](#)]
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [[Link](#)]
- ResearchGate. (n.d.). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. [[Link](#)]
- Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. *Methods in Molecular Biology*, 299-312. [[Link](#)]
- Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [[Link](#)]
- Trade Science Inc. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. [[Link](#)]
- Johnson, B. M., et al. (2004). Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. *Molecular Pharmaceutics*, 1(6), 455-465. [[Link](#)]
- Khan, I., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. *European journal of medicinal chemistry*, 164, 531-564. [[Link](#)]
- WOAH. (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. [[Link](#)]
- ASEAN. (n.d.). ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. [[Link](#)]

- Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability? [\[Link\]](#)
- Nagy, B., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. *Pharmaceutics*, 13(5), 731. [\[Link\]](#)
- Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. [\[Link\]](#)
- Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. [\[Link\]](#)
- Ho, R. H., & Kim, R. B. (2000). P-glycoprotein and bioavailability-implication of polymorphism. *Clinical chemistry and laboratory medicine*, 38(9), 875-879. [\[Link\]](#)
- Singh, A., et al. (2015). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. *PLoS one*, 10(7), e0133221. [\[Link\]](#)
- Mercadante, S., et al. (2020). The Impact of P-Glycoprotein on Opioid Analgesics: What's the Real Meaning in Pain Management and Palliative Care?. *Pharmaceutics*, 12(8), 771. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]

- 7. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. seppic.com [seppic.com]
- 12. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Nanonization techniques to overcome poor water-solubility with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Nanonization strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 24. rjpdft.com [rjpdft.com]
- 25. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Prodrugs for amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. enamine.net [enamine.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability of Azepane-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275968#strategies-to-enhance-the-bioavailability-of-azepane-based-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com